(E)-1H-pyrrole-2-carbaldehyde oxime
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Overview
Description
(E)-1H-pyrrole-2-carbaldehyde oxime is an organic compound belonging to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The classical method for synthesizing (E)-1H-pyrrole-2-carbaldehyde oxime involves the reaction of hydroxylamine with 1H-pyrrole-2-carbaldehyde. This reaction typically occurs in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are generally mild, making it a versatile method for preparing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The scalability of the reaction is facilitated by the mild conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
(E)-1H-pyrrole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime into corresponding nitroso compounds.
Reduction: The oxime can be reduced to amines using reducing agents like hydrosilanes.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Hydrosilanes and boron-based catalysts are often used.
Substitution: Various nucleophiles can be used to substitute the oxime group, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and substituted oximes, depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of heterocyclic compounds, which are important in drug discovery.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of (E)-1H-pyrrole-2-carbaldehyde oxime involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and material science. In medicinal chemistry, the compound can interact with biological targets through hydrogen bonding and coordination with metal centers, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Uniqueness
(E)-1H-pyrrole-2-carbaldehyde oxime is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in forming stable complexes and its role as a building block in organic synthesis distinguish it from other oximes.
Properties
IUPAC Name |
N-(1H-pyrrol-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRQKFAQWZJCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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